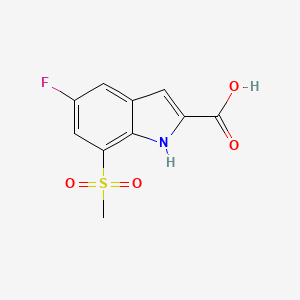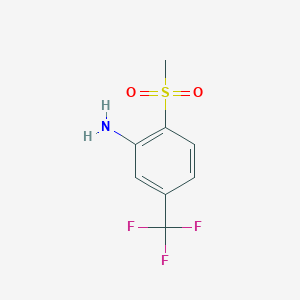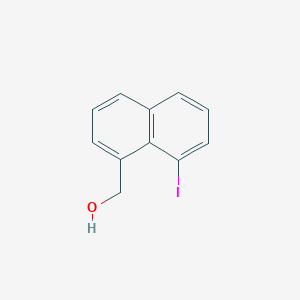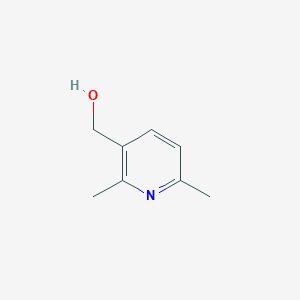
(2,6-Dimethylpyridin-3-yl)methanol
描述
(2,6-Dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H11NO. It has gained attention in various fields of research and industry due to its unique properties. The compound consists of a pyridine ring substituted with two methyl groups at positions 2 and 6, and a hydroxymethyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,6-Dimethylpyridin-3-yl)methanol involves the reduction of ethyl 2,6-dimethylnicotinate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then heated to reflux for 1.5 hours and subsequently cooled to 0°C. Water is added dropwise, and the resulting mixture is extracted with ether to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
(2,6-Dimethylpyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding methylated pyridine derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2,6-Dimethylpyridine-3-carboxaldehyde or 2,6-Dimethylpyridine-3-carboxylic acid.
Reduction: 2,6-Dimethylpyridine.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
(2,6-Dimethylpyridin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the manufacture of various chemical compounds and materials
作用机制
The mechanism of action of (2,6-Dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function .
相似化合物的比较
Similar Compounds
2,6-Dimethylpyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Hydroxymethylpyridine: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and properties.
2,6-Dimethyl-4-pyridinemethanol: Has a hydroxymethyl group at position 4 instead of 3, leading to different chemical behavior
Uniqueness
(2,6-Dimethylpyridin-3-yl)methanol is unique due to the presence of both methyl groups and the hydroxymethyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
属性
IUPAC Name |
(2,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGDOLFSEUKNKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382810 | |
| Record name | (2,6-dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582303-10-4 | |
| Record name | (2,6-dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
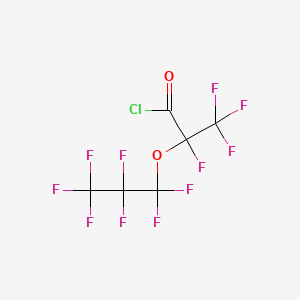
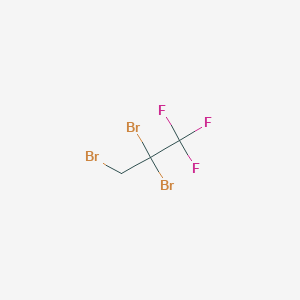
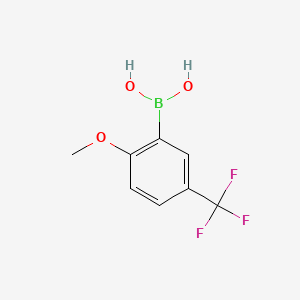
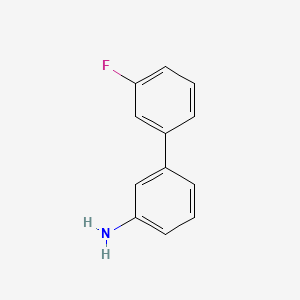
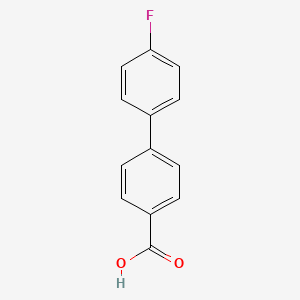
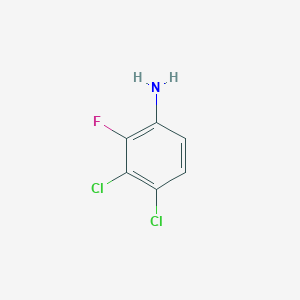
![2-[4-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1304073.png)
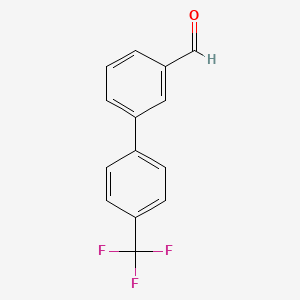
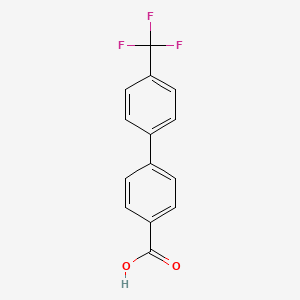
![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)
